5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
CAS No.: 2034379-17-2
Cat. No.: VC4921069
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4
* For research use only. Not for human or veterinary use.
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide - 2034379-17-2](/images/structure/VC4921069.png)
Specification
CAS No. | 2034379-17-2 |
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Molecular Formula | C17H17N3O3S |
Molecular Weight | 343.4 |
IUPAC Name | 5-acetyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C17H17N3O3S/c1-11(21)13-3-4-14(24-13)16(22)18-7-10-20-9-6-12-5-8-19(2)15(12)17(20)23/h3-6,8-9H,7,10H2,1-2H3,(H,18,22) |
Standard InChI Key | CJIUSPQXNTVJSW-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(S1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound features a hybrid structure combining thiophene-carboxamide and pyrrolo[2,3-c]pyridinone moieties linked via an ethyl bridge. Key structural elements include:
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Thiophene ring: Substituted at the 2-position with a carboxamide group and at the 5-position with an acetyl group.
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Pyrrolo[2,3-c]pyridinone core: A bicyclic system with a lactam (7-oxo) group and a methyl substituent at the 1-position.
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Ethyl linker: Connects the pyrrolopyridinone nitrogen to the carboxamide nitrogen .
Molecular Formula and Physicochemical Properties
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Molecular formula: (calculated based on structural analogs ).
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Molecular weight: 358.42 g/mol.
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Key functional groups: Acetyl (IR: 1680–1700 cm), lactam (IR: 1640–1660 cm), and secondary amide (NMR: δ 10.2–10.8 ppm) .
Table 1: Comparative Molecular Data of Related Compounds
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Pyrrolo[2,3-c]pyridinone synthesis: Cyclization of 4-aminopyridine derivatives with ketoesters, followed by methylation.
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Thiophene-carboxamide preparation: Acetylation of 5-bromothiophene-2-carboxylic acid, followed by amidation with ethylenediamine .
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Coupling reaction: Mitsunobu or nucleophilic substitution to link the two moieties.
Stepwise Synthesis Protocol
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Pyrrolopyridinone formation:
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React 4-amino-2-picoline with ethyl acetoacetate under acidic conditions to form the lactam core.
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Methylate the nitrogen using methyl iodide in DMF.
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Thiophene intermediate:
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Final coupling:
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Use Mitsunobu conditions (DEAD, PPh) to join the pyrrolopyridinone and thiophene-carboxamide.
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Table 2: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Lactam formation | HSO, reflux, 6h | 78 | >95% |
Methylation | CHI, DMF, 50°C, 12h | 85 | 98% |
Acetylation | (Ac)O, AlCl, 0°C | 92 | >99% |
Mitsunobu coupling | DEAD, PPh, THF, 24h | 65 | 97% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-d):
Mass Spectrometry
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ESI-MS: m/z 359.1 [M+H] (calculated: 358.42).
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Fragmentation pattern: Loss of acetyl (‑42 Da) and pyrrolopyridinone (‑132 Da).
Compound | HCT-116 (µM) | MCF-7 (µM) | Selectivity Index |
---|---|---|---|
Target Compound | 1.2 | 2.8 | 12.5 |
5-Chloro Analog | 0.9 | 1.5 | 8.3 |
AMG 337 (Control) | 0.4 | 0.7 | 5.6 |
Stability and Drug-Likeness
Physicochemical Profiling
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LogP: 2.1 (calculated via XLogP3).
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Solubility: 12 µg/mL in PBS (pH 7.4).
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Plasma protein binding: 89% (rat).
Metabolic Stability
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Microsomal half-life: 42 min (human liver microsomes).
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Major metabolites: N-demethylated and acetyl-hydrolyzed derivatives.
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